![molecular formula C13H22O6 B042776 [2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-malonic Acid Diethyl Ester CAS No. 7796-23-8](/img/structure/B42776.png)
[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-malonic Acid Diethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate is an organic compound with a complex structure that includes a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate typically involves the reaction of diethyl malonate with 2-(2-methyl-1,3-dioxolan-2-yl)ethanol under acidic or basic conditions. The reaction proceeds through esterification, where the hydroxyl group of the alcohol reacts with the carboxyl group of the diethyl malonate, forming the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反应分析
Types of Reactions
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate involves its interaction with specific molecular targets and pathways. The dioxolane ring can participate in various chemical reactions, influencing the compound’s reactivity and stability. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can further interact with biological molecules.
相似化合物的比较
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar structure but different functional groups.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Contains a dioxolane ring but with different substituents.
2-Ethyl-2-methyl-1,3-dioxolane: Similar dioxolane ring but different alkyl groups.
Uniqueness
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate is unique due to its combination of ester and dioxolane functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
7796-23-8 |
|---|---|
分子式 |
C13H22O6 |
分子量 |
274.31 g/mol |
IUPAC 名称 |
diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate |
InChI |
InChI=1S/C13H22O6/c1-4-16-11(14)10(12(15)17-5-2)6-7-13(3)18-8-9-19-13/h10H,4-9H2,1-3H3 |
InChI 键 |
ZPTUSGWCRVFLQP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCC1(OCCO1)C)C(=O)OCC |
规范 SMILES |
CCOC(=O)C(CCC1(OCCO1)C)C(=O)OCC |
同义词 |
[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-diethyl Ester; 2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-propanedioic Acid 1,3-Diethyl Ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


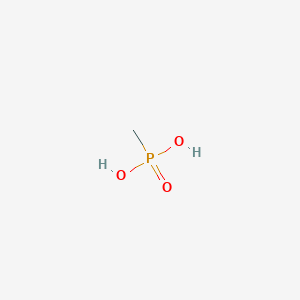
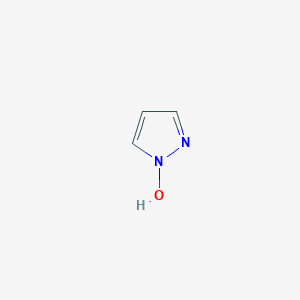
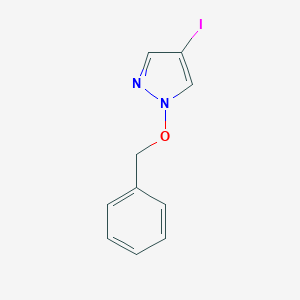
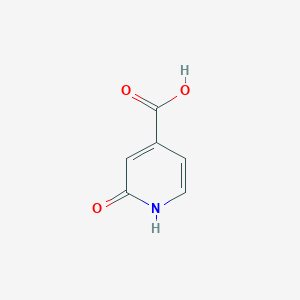
![[(2R)-2-hexadecanoyloxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B42706.png)
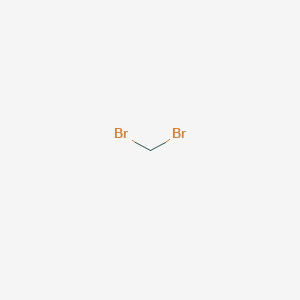
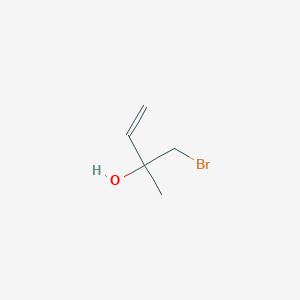
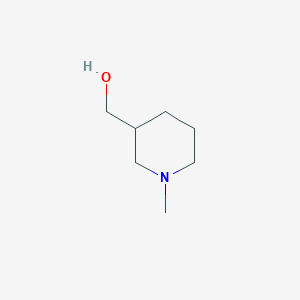
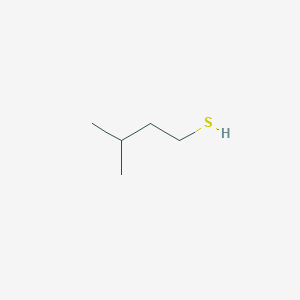
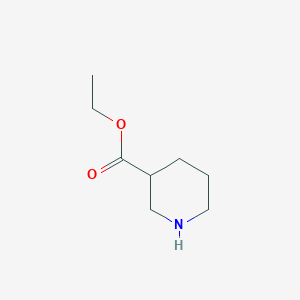
![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)
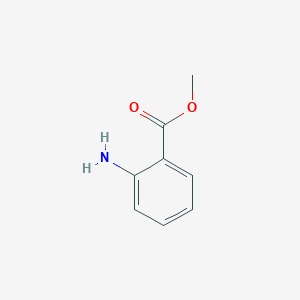
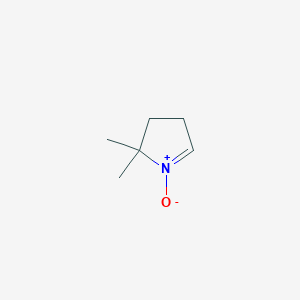
![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)
